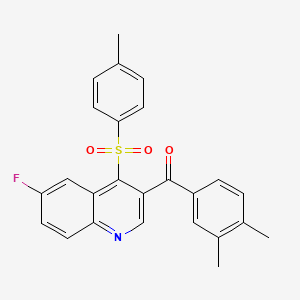

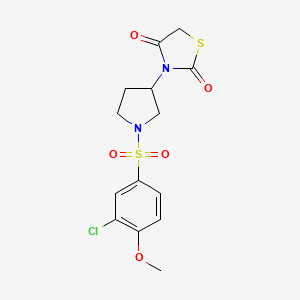

![molecular formula C19H17NO4 B2428810 5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one CAS No. 898411-51-3](/img/structure/B2428810.png)

5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various physiological and pathological processes.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of isoquinoline derivatives, including compounds similar to 5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one, have been extensively studied due to their potential applications in medicinal chemistry and organic synthesis. For example, the synthesis of isoquinolone alkaloids from endophytic fungi, as reported by Ma et al. (2017), highlights the importance of these compounds in developing new antibacterial and antifungal agents. Their research demonstrates the chemical diversity and biological relevance of isoquinoline derivatives in natural product synthesis and drug discovery (Ma et al., 2017).

Pudjiastuti et al. (2010) also contribute to the understanding of benzylisoquinoline alkaloids, offering insights into their structural properties through comprehensive NMR, UV, IR, and HRESIMS analysis. This work emphasizes the significance of such compounds in exploring natural products' chemical space and their potential applications (Pudjiastuti et al., 2010).

Pharmacological Applications

The pharmacological evaluation of tetrahydroisoquinoline derivatives, as discussed by Kubota et al. (2003), showcases the potential therapeutic uses of isoquinoline compounds. Their research on specific bradycardic agents that inhibit I(f) channels suggests that modifications to the isoquinoline scaffold can lead to significant pharmacological effects, indicating the versatility of these structures in drug development (Kubota et al., 2003).

Biological Evaluation and Potential Therapeutics

The study by Sunderland et al. (2011) on the synthesis of isoquinolin-1-ones and their identification as selective inhibitors of poly(ADP-ribose)polymerase-2 (PARP-2) further exemplifies the therapeutic relevance of isoquinoline derivatives. This research highlights the potential of such compounds in targeting specific biological pathways, opening new avenues for the treatment of diseases related to PARP-2 activity (Sunderland et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds such as 4-methoxyamphetamine have been found to act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .

Mode of Action

This interaction could potentially lead to the release of serotonin, a neurotransmitter that plays a key role in mood regulation .

Biochemical Pathways

Given its potential role as a serotonin releasing agent, it could be involved in the serotonin pathway . This pathway plays a crucial role in various physiological processes, including mood regulation, sleep, and appetite.

Pharmacokinetics

Similar compounds have been found to have good kinetic solubilities and were metabolically stable in vitro . These properties could potentially impact the bioavailability of the compound, influencing its effectiveness in the body.

Result of Action

Based on the potential role of similar compounds as serotonin releasing agents, it could potentially lead to an increase in serotonin levels in the brain . This could result in mood elevation and other physiological changes associated with increased serotonin activity.

Propriétés

IUPAC Name |

5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-20-11-10-15-16(19(20)22)4-3-5-18(15)24-12-17(21)13-6-8-14(23-2)9-7-13/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIOJVQSMBKENC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2428738.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2428739.png)

![2-{[1-(6-Ethoxypyridazine-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2428740.png)